molecular formula C27H31N7O2 B605732 AZ-5104 CAS No. 1421373-98-9

AZ-5104

Cat. No.: B605732
CAS No.: 1421373-98-9
M. Wt: 485.6 g/mol
InChI Key: IQNVEOMHJHBNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ5104 is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is known for its potent inhibitory effects on both EGFR-sensitizing and T790M-resistant mutations, making it a significant compound in the treatment of non-small cell lung cancer .

Preparation Methods

AZ5104 is synthesized as a demethylated metabolite of osimertinib. The synthetic route involves the metabolic conversion of osimertinib in vivo. Industrial production methods for AZ5104 are not extensively documented, but it is typically produced through the metabolic pathways of osimertinib in preclinical models .

Chemical Reactions Analysis

Metabolic Transformations

AZ-5104 is primarily formed via CYP3A-mediated oxidation of osimertinib, a third-generation EGFR tyrosine kinase inhibitor . This metabolic pathway involves:

  • Demethylation : Removal of a methyl group from osimertinib’s side chain, yielding this compound with retained inhibitory activity against EGFR mutants (e.g., L858R/T790M, IC<sub>50</sub> < 1 nM) .
  • Secondary Metabolism : this compound undergoes further oxidation and dealkylation, producing additional metabolites such as AZ-7550 .

Key Metabolic Parameters

ParameterValue/DescriptionSource
Primary enzyme involvedCYP3A4/5
Major metabolitesAZ-7550 (via hydroxylation)
Plasma stability (rat)2.96% remaining after 6 hours

Michael Addition Reaction in Plasma

This compound’s instability in plasma is attributed to its Michael acceptor moiety (acrylamide group), which reacts with free cysteine or cysteine residues in plasma proteins .

Mechanism:

  • Nucleophilic Attack : The thiol group (-SH) of cysteine attacks the α,β-unsaturated carbonyl system of this compound, forming a covalent adduct .
  • Kinetics : Reaction rate is influenced by cysteine concentration and plasma pH (7.2–7.4) .

Stability Under Experimental Conditions

ConditionThis compound Remaining (%)Time (h)Source
Untreated rat plasma2.966
Plasma filtered (MWCO 3 kDa)84.56
10 µg/mL cysteine solution68.78

MWCO = Molecular weight cut-off.

Synergistic Interactions with Allosteric Inhibitors

This compound’s chemical structure enables cooperative binding with allosteric EGFR inhibitors (e.g., JBJ-04-125-02), enhancing therapeutic efficacy through:

  • Conformational Changes : Stabilization of the EGFR kinase P-loop, improving inhibitor binding .
  • Positive Cooperativity : Synergy observed in enzymatic assays (IC<sub>50</sub> reduction by 40% in combination studies) .

Toxicity-Related Reactivity

This compound’s physicochemical properties contribute to off-target effects:

  • LogP = 3.638 : High lipophilicity increases membrane permeability but raises toxicity risks .
  • Thiol Reactivity : Interaction with cellular thiols (e.g., glutathione) may induce hepatotoxicity (predicted probability = 0.99) .

Predicted Toxicity Endpoints

EndpointProbabilityRisk LevelSource
hERG blockade0.944High
Hepatotoxicity (H-HT)0.99High

Analytical Detection Methods

Quantification of this compound in biological matrices relies on LC-MS/MS:

  • MRM Transition : m/z 486.4 → 72.1 .
  • Retention Time : 1.84 minutes (ACE PFP C18 column) .

Chromatographic Parameters

AnalyteColumnMobile PhaseSource
This compoundACE PFP C18 (2.1 × 100 mm)10 mM ammonium formate/ACN

Scientific Research Applications

Pharmacological Profile

AZ-5104 exhibits several pharmacological activities that make it a compound of interest in cancer therapy and autoimmune disease treatment:

  • EGFR Inhibition : this compound retains the irreversible binding characteristics of osimertinib, showing potent activity against EGFR-mutant cell lines. It has been reported to be more effective than osimertinib in preclinical studies, particularly against specific mutations such as T790M .
  • RORγ Agonist Activity : At low micromolar concentrations, this compound acts as an agonist for the RORγ nuclear receptor, which plays a significant role in the differentiation of Th17 lymphocytes. This mechanism suggests potential applications in treating autoimmune diseases where Th17 cells are implicated .

Therapeutic Applications

The diverse biological activities of this compound suggest various therapeutic applications:

  • Cancer Treatment :
    • NSCLC : As a metabolite of osimertinib, this compound is involved in the treatment of NSCLC. Studies indicate that it may enhance the efficacy of osimertinib by maintaining therapeutic levels in plasma and potentially improving patient outcomes .
    • Mechanism of Action : this compound's ability to inhibit EGFR signaling pathways contributes to its anticancer effects, making it a candidate for further investigation in combination therapies .
  • Autoimmune Diseases :
    • Th17 Modulation : The agonistic effect on RORγ suggests that this compound could be utilized to modulate immune responses in autoimmune conditions. Its impact on Th17 differentiation and interleukin expression positions it as a promising agent for therapeutic development in diseases characterized by Th17 dysregulation .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Study ReferenceFocusKey Findings
EGFR InhibitionThis compound shows enhanced potency against EGFR-mutant cell lines compared to osimertinib.
RORγ Agonist ActivityIdentified as an agonist for RORγ; influences Th17 cell differentiation and cytokine expression.
Pharmacokinetics in NSCLCMedian plasma concentration of this compound was 16.5 ng/mL; correlated with adverse events and treatment efficacy.
Therapeutic Drug MonitoringDeveloped methods to quantify this compound alongside osimertinib in patient samples, ensuring reliable monitoring for therapeutic effectiveness.

Mechanism of Action

AZ5104 exerts its effects by inhibiting the phosphorylation of EGFR. It binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in EGFR-mutant cell lines. The molecular targets involved include EGFR L858R/T790M, EGFR L858R, and other EGFR mutations .

Comparison with Similar Compounds

AZ5104 is compared with other similar compounds such as osimertinib and AZ7550. While AZ5104 has a higher potency against wild-type EGFR, it also exhibits a lower selectivity margin compared to osimertinib. AZ7550, another metabolite of osimertinib, has a similar potency but a longer half-life, leading to higher accumulation in the body. These differences highlight the unique properties of AZ5104 in terms of potency and selectivity .

References

Biological Activity

AZ-5104 is a compound primarily recognized as an epidermal growth factor receptor (EGFR) inhibitor, with notable biological activities that extend beyond its role in inhibiting EGFR signaling pathways. Recent studies have highlighted its dual functionality as an agonist for the RORγ (retinoic acid receptor-related orphan receptor gamma) isoform, particularly in the context of autoimmune diseases and Th17 cell differentiation. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies to illustrate its pharmacological potential.

This compound exhibits a complex mechanism of action characterized by its ability to interact with multiple cellular pathways:

  • EGFR Inhibition : this compound has been shown to inhibit EGFR with an IC50 value as low as 1 nM, demonstrating potent activity against this target .
  • RORγ Agonism : At low micromolar concentrations, this compound acts as an agonist for RORγ, influencing transcriptional activities critical for immune response modulation .

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound vary significantly between different cell types:

  • HepG2 Cells : The compound exhibits minimal toxicity at concentrations up to 5 µM, indicating good tolerability in liver cells .
  • Th17 Cells : Conversely, this compound demonstrates higher toxicity in Th17 cells, with concentrations above 0.5 µM leading to significant cell death (over 20% cytotoxicity) .

Dose-Dependent Effects

The biological activity of this compound is highly dose-dependent:

  • Optimal Concentration : Studies suggest that 2 µM is optimal for transactivation of RORγ in reporter cells .
  • Inhibition of Cytokine Production : this compound inhibits the expression of RORγT-dependent interleukins and Th17-related cytokines in a dose-dependent manner, showcasing its potential therapeutic applications in autoimmune diseases .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionIC50 Value
EGFR InhibitionPotent inhibition of EGFR1 nM
RORγ AgonismActivates RORγ at low concentrationsLow µM
Cytotoxicity (HepG2)Minimal toxicity at high concentrationsUp to 5 µM
Cytotoxicity (Th17)Significant toxicity at higher concentrations>0.5 µM

Table 2: Cytokine Expression Modulation by this compound

CytokineEffect on ExpressionObserved Change
IL-17ADecreased expressionSignificant
IL-17FDecreased expressionSignificant
IL-23ANo significant changeNot observed

Case Study 1: Autoimmune Disease Models

In a study investigating the effects of this compound on autoimmune disease models, it was found that treatment with this compound led to a marked reduction in Th17 cell differentiation and associated cytokine production. This suggests potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis where Th17 cells play a crucial role.

Research Findings

Recent research has demonstrated that the biological effects of this compound are mediated not only through direct receptor binding but also by inhibiting downstream signaling pathways involved in Th17 differentiation. Specifically, this compound was observed to inhibit phosphorylation events related to SRC, ERK1/2, and STAT3 in Th17 cells, which are critical for their development and function .

Q & A

Basic Research Questions

Q. What are the critical biochemical properties of AZ-5104 for in vitro and in vivo studies?

Answer: this compound (C27H31N7O2, MW 485.58) is the active metabolite of osimertinib (AZD-9291) and exhibits inhibitory activity against EGFR mutations (e.g., L858R/T790M, IC50 = 1–3.3 nM) and wild-type EGFR (IC50 = 53–80 nM) . Key properties include:

  • Solubility : Soluble in DMSO, slightly in ethanol, insoluble in water .
  • Storage : Stable at -20°C in anhydrous, light-protected conditions; solutions should be used within one month .
    These properties necessitate rigorous handling protocols to avoid degradation during experiments.

Q. How should researchers mitigate matrix effects during this compound quantification in biological samples?

Answer: Matrix effects (e.g., plasma or urine) can alter recovery rates. For example:

Concentration (ng/mL)Matrix Effect (%)Recovery (%)
2.090.196.7
58396.395.0
To minimize variability:
  • Use matrix-matched calibration standards.
  • Validate recovery rates across concentrations (e.g., 2–583 ng/mL) using techniques like HPLC with hybrid porous materials (IL-HHPM) for enhanced extraction .

Advanced Research Questions

Q. What methodologies optimize this compound extraction and quantification in complex biological matrices?

Answer: The IL-HHPM-MCSCE-HPLC method is validated for simultaneous detection of this compound and osimertinib in human urine:

  • Adsorbent dosage : 8.0 mg IL-HHPM (specific surface area: 437.4 m²/g).
  • Extraction time : 9 minutes.
  • Linearity : 0.02–5.00 µg/mL (r ≥ 0.9997), accuracy (87.7–100.0% recovery), and precision (RSD ≤ 7.0%) .
    This method reduces adsorbent use and time while maintaining sensitivity for trace-level analysis.

Q. How can contradictory efficacy data for this compound across EGFR mutation models be resolved?

Answer: this compound shows variability in tumor regression (e.g., strong activity in C/L858R/T790M models but weaker effects in wild-type EGFR). Strategies include:

  • Dose-response profiling : Compare IC50 values across mutation-specific cell lines (e.g., ex19del vs. L861Q) .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Incorporate metabolite stability data (e.g., osimertinib’s plasma instability) to adjust dosing regimens .
  • Cross-validation : Use orthogonal assays (e.g., kinase inhibition vs. cell viability) to confirm target engagement .

Q. How does this compound’s polypharmacology influence target validation studies?

Answer: this compound inhibits non-EGFR targets (e.g., BTK, CDK, NMDA receptors), complicating mechanistic studies. To isolate EGFR-specific effects:

  • Selective inhibitor controls : Co-administer EGFR-specific inhibitors (e.g., gefitinib) to differentiate off-target effects.
  • CRISPR/Cas9 knockout : Validate results in EGFR-knockout cell lines.
  • Pathway analysis : Use transcriptomic profiling to identify EGFR-driven signaling nodes .

Q. What strategies address this compound’s instability in pharmacokinetic studies?

Answer: this compound’s stability varies by matrix (e.g., plasma vs. urine). Mitigation approaches include:

  • Stabilizing additives : Add protease inhibitors or antioxidants to biological samples.
  • Rapid processing : Use centrifugal spin-column extraction (MCSCE) within 9 minutes to minimize degradation .
  • Low-temperature storage : Preserve samples at -80°C immediately post-collection .

Q. Methodological Best Practices

  • Data Reproducibility : Document detailed protocols for this compound preparation, including DMSO stock concentration and dilution steps .
  • Ethical Compliance : Adhere to institutional guidelines for handling synthetic compounds and disclosing conflicts of interest .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and computational data) to resolve discrepancies .

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNVEOMHJHBNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421373-98-9
Record name N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZ-5104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of acryloyl chloride (0.584 mL, 1M in CH2Cl2, 0.58 mmol) was added dropwise to N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine (Intermediate 168, 252 mg, 0.58 mmol) in CH2Cl2 (10 mL) and the mixture was then stirred at −5° C. for 1 h. The mixture was then diluted with CH2Cl2 (100 mL), and the resulting solution was washed with sat. NaHCO3 (25 mL), water (25 mL), and then sat. brine (25 mL), and was then concentrated in vacuo. Purification by FCC, eluting with 0-30% CH3OH in CH2Cl2 gave the title compound (76 mg, 27%) as a white solid; 1H NMR (CDCl3) 2.25 (6H, s), 2.27-2.34 (3H, m), 2.69 (3H, s), 2.84-2.94 (2H, m), 3.87 (3H, s), 5.68 (1H, dd), 6.40 (1H, d), 6.48 (1H, dd), 6.78 (1H, s), 7.03 (1H, d), 7.08-7.20 (2H, m), 7.33 (1H, dd), 7.65 (1H, s), 8.12 (1H, d), 8.26 (1H, d), 8.59 (1H, s), 9.74 (1H, s), 9.97 (1H, s), 10.24 (1H, s); m/z: ES+ MH+ 486.
Quantity
0.584 mL
Type
reactant
Reaction Step One
Name
N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine
Quantity
252 mg
Type
reactant
Reaction Step One
Name
Intermediate 168
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.